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molecular formula C11H10BrNO3 B8581661 7-bromo-N-methoxy-N-methyl-1-benzofuran-3-carboxamide CAS No. 1374574-89-6

7-bromo-N-methoxy-N-methyl-1-benzofuran-3-carboxamide

Cat. No. B8581661
M. Wt: 284.11 g/mol
InChI Key: NZOHCOLVAHCWHE-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

To a solution of Compound 7-bromo-N-methoxy-N-methyl-1-benzofuran-3-carboxamide (8.98 g, 31.63 mmol) in 150 mL dry toluene at −78° C. was added DIBAL-H (31.63 mL, 31.63 mmol) dropwise. The reaction mixture was stirred for 1 hour at −78° C. under a nitrogen atmosphere, and quenched slowly with saturated aqueous NH4Cl. After warming to room temperature, the mixture was exacted with EtOAc (300 mL), and washed with brine (50 mL), dried over Na2SO4. The solvent was concentrated in vacua. The residue was separated and purified with silica gel chromatography to give product 7-bromo-1-benzofuran-3-carbaldehyde.
Quantity
8.98 g
Type
reactant
Reaction Step One
Quantity
31.63 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[O:9][CH:8]=[C:7]([C:11](N(OC)C)=[O:12])[C:6]=2[CH:5]=[CH:4][CH:3]=1.CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[Br:1][C:2]1[C:10]2[O:9][CH:8]=[C:7]([CH:11]=[O:12])[C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8.98 g
Type
reactant
Smiles
BrC1=CC=CC=2C(=COC21)C(=O)N(C)OC
Name
Quantity
31.63 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour at −78° C. under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched slowly with saturated aqueous NH4Cl
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacua
CUSTOM
Type
CUSTOM
Details
The residue was separated
CUSTOM
Type
CUSTOM
Details
purified with silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=CC=2C(=COC21)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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